Descarboxymethyl Cyanomethyl Treprostinil Descarboxymethyl Cyanomethyl Treprostinil
Brand Name: Vulcanchem
CAS No.:
VCID: VC18019556
InChI: InChI=1S/C23H33NO3/c1-2-3-4-7-18(25)9-10-19-20-13-16-6-5-8-23(27-12-11-24)21(16)14-17(20)15-22(19)26/h5-6,8,17-20,22,25-26H,2-4,7,9-10,12-15H2,1H3/t17-,18-,19+,20-,22+/m0/s1
SMILES:
Molecular Formula: C23H33NO3
Molecular Weight: 371.5 g/mol

Descarboxymethyl Cyanomethyl Treprostinil

CAS No.:

Cat. No.: VC18019556

Molecular Formula: C23H33NO3

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

Descarboxymethyl Cyanomethyl Treprostinil -

Specification

Molecular Formula C23H33NO3
Molecular Weight 371.5 g/mol
IUPAC Name 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetonitrile
Standard InChI InChI=1S/C23H33NO3/c1-2-3-4-7-18(25)9-10-19-20-13-16-6-5-8-23(27-12-11-24)21(16)14-17(20)15-22(19)26/h5-6,8,17-20,22,25-26H,2-4,7,9-10,12-15H2,1H3/t17-,18-,19+,20-,22+/m0/s1
Standard InChI Key NSNDHTCKHWJUTL-SXFAUFNYSA-N
Isomeric SMILES CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC#N)O)O
Canonical SMILES CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC#N)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Descarboxymethyl Cyanomethyl Treprostinil is systematically named 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetonitrile . Its structure retains the core bicyclic framework of treprostinil but substitutes the carboxylic acid group with a cyanomethyl moiety, altering its pharmacokinetic and receptor-binding properties .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number101692-03-9
Molecular FormulaC23H33NO3\text{C}_{23}\text{H}_{33}\text{NO}_3
Molar Mass371.51 g/mol
Density1.106 ± 0.06 g/cm³
Boiling Point565.7 ± 50.0 °C (predicted)
pKa15.08 ± 0.40 (predicted)

The compound’s stereochemistry, particularly the (1R,2R,3aS,9aS) configuration, is critical for its interaction with prostacyclin receptors . X-ray crystallography and NMR studies confirm the retention of treprostinil’s bicyclic scaffold, with modifications at the C-1 position .

Synthesis and Analytical Profiling

Synthetic Pathways

Descarboxymethyl Cyanomethyl Treprostinil is synthesized via selective derivatization of treprostinil. Axios Research identifies it as Treprostinil Impurity 6, formed during incomplete esterification or decarboxylation steps . The process involves:

  • Decarboxylation: Removal of the carboxylic acid group from treprostinil’s side chain.

  • Cyanomethylation: Introduction of a cyanomethyl group via nucleophilic substitution .

Analytical Characterization

Quality control protocols employ high-performance liquid chromatography (HPLC) and mass spectrometry to distinguish it from treprostinil and related impurities . Key spectral signatures include:

  • IR: O-H stretch (3400 cm⁻¹), C≡N stretch (2250 cm⁻¹) .

  • MS: Molecular ion peak at m/z 371.5 .

Future Directions and Research Gaps

Structural Optimization

Modifying the cyanomethyl group to improve receptor selectivity or metabolic stability could yield novel PAH therapeutics. Computational modeling of IP/EP2/DP1 binding affinities is warranted .

Preclinical Studies

In vitro assays evaluating vasodilatory and antifibrotic activity are critical. The INCREASE trial’s success with inhaled treprostinil in PH-ILD suggests analogous delivery routes for this compound.

Regulatory Considerations

As a synthesis intermediate, its inclusion in drug master files requires stringent impurity profiling per ICH Q3A guidelines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator